3-Hydroxy Simvastatin Acid Sodium Salt is a sodium salt derivative of simvastatin, a widely used lipid-lowering medication. This compound is primarily recognized for its role in reducing cholesterol levels in patients with hyperlipidemia. Simvastatin itself is a prodrug that is converted into its active form, 3-hydroxy simvastatin acid, which exerts its pharmacological effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase.
Simvastatin was originally derived from a fermentation product of the fungus Aspergillus terreus. The sodium salt form, 3-hydroxy simvastatin acid sodium salt, is synthesized for improved solubility and bioavailability, making it suitable for various pharmaceutical applications.
3-Hydroxy Simvastatin Acid Sodium Salt is classified as a statin, specifically a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. It falls under the category of lipid-lowering agents used in the management of dyslipidemia and cardiovascular diseases.
The synthesis of 3-hydroxy simvastatin acid sodium salt can be achieved through several methods, including hydrolysis of simvastatin followed by neutralization with sodium hydroxide to form the sodium salt.
The molecular formula of 3-hydroxy simvastatin acid sodium salt is , with a molecular weight of approximately 474.56 g/mol. The structure consists of a naphthalene ring system with multiple hydroxyl groups and a carboxylate moiety that interacts with sodium ions.
3-Hydroxy simvastatin acid sodium salt can undergo various chemical reactions typical for carboxylic acids and their salts:
The mechanism by which 3-hydroxy simvastatin acid sodium salt exerts its effects involves the inhibition of hydroxymethylglutaryl-coenzyme A reductase, an enzyme critical in the cholesterol biosynthesis pathway.
3-Hydroxy Simvastatin Acid Sodium Salt is primarily utilized in:
This compound's unique properties make it invaluable both in clinical settings and scientific research aimed at understanding lipid metabolism and cardiovascular health.
Simvastatin (SV) is administered as an inactive lactone prodrug, requiring enzymatic activation to form the pharmacologically active metabolite 3″-Hydroxy Simvastatin Acid Sodium Salt (3″-OH SVAS). This hydrolysis occurs primarily via non-specific esterases present in blood and hepatic tissues, which cleave SV’s six-membered lactone ring to yield the open-chain β,δ-dihydroxy acid form. The hydrolysis exhibits a half-life of 1.5–3.0 hours under physiological conditions (pH 7.4, 37°C), with a conversion rate constant of 0.23–0.46 per hour in human liver microsomes [3] [8]. Pharmacokinetic studies in humans confirm rapid conversion, with peak plasma concentrations of the active metabolite achieved at ~1.44 hours post-administration .
The equilibrium between lactone and acid forms is pH-dependent. High-performance liquid chromatography (HPLC) studies demonstrate a pronounced shift toward the active hydroxyacid metabolite under physiological pH conditions, with near-complete conversion (95%) occurring during first-pass metabolism [8]. This process is distinct from cytochrome P450-mediated oxidation, highlighting hydrolysis as the dominant activation mechanism [8].
Table 1: Metabolic Conversion Parameters of Simvastatin to 3″-OH SVAS
Parameter | Value | Conditions |
---|---|---|
Hydrolysis Half-life | 1.5–3.0 hours | pH 7.4, 37°C |
Conversion Rate Constant (k) | 0.23–0.46 h⁻¹ | Human liver microsomes |
Tmax of Active Metabolite | 1.44 hours | Human pharmacokinetic studies |
Bioavailability (Lactone Form) | 5% | Oral administration |
Bioavailability (Acid Form) | 95% | Post-hydrolysis |
Hepatic Extraction Ratio | >95% | Animal/oral dosing studies |
Carboxylesterases (CES) and paraoxonases (PON) are the primary enzymes mediating SV hydrolysis. Interspecies variations exist: rat blood relies predominantly on Ces enzymes, while human blood involves both CES and PON isoforms. Recombinant human enzyme studies identify PON1, CES1b, PON3, and CES1c as key hydrolases, with intrinsic clearance values (Clint) of 8.75, 5.77, 3.93, and 2.45 μL/min/mg protein, respectively [3] [8].
Inhibition studies using esterase blockers like bis(4-nitrophenyl) phosphate (BNPP) and potassium fluoride (KF) validate these roles. In rats, BNPP suppresses >80% of hydrolysis activity, whereas human blood requires combined KF/EDTA to inhibit both CES and PON [3] [8]. Without such inhibitors, SV concentrations in plasma are underestimated by 82–85%, while 3″-OH SVAS levels are overestimated by 60–80% due to ex vivo hydrolysis during sample processing [8].
3″-OH SVAS exerts its therapeutic effects through potent, competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. The metabolite binds the enzyme’s catalytic domain with high affinity, exhibiting a dissociation constant (Kd) of 22.34 nM and an inhibition constant (Ki) range of 0.1–2.3 μM [7]. Its binding energy (ΔG = -6.50 kcal/mol) exceeds that of the native substrate HMG-CoA (Km = 4.0 μM), resulting in ~100-fold greater binding affinity under saturating conditions [7].
Molecular docking studies reveal that the 3″-hydroxyl group enhances polar interactions with catalytic residues (e.g., Ser684, Asp690) of HMG-CoA reductase, increasing inhibitory potency 1.8-fold compared to unmodified simvastatin acid . This inhibition depletes cellular cholesterol pools, as evidenced by neuronal studies where statin-induced neuroprotection was reversed by mevalonate or cholesterol cotreatment [7]. The sodium salt formulation further enhances bioavailability by increasing aqueous solubility, elevating dissolution rates in intestinal fluid by 40% and improving Caco-2 cell permeability 2.3-fold .
Table 2: HMG-CoA Reductase Inhibition by Statins
Statin | Ki (nM) | IC50 (μM) | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
3″-OH SVAS | 0.2–2.3 | 0.11 | -6.50 |
Rosuvastatin | 2.11 | 0.05 | -8.20 |
Atorvastatin | 1148.17 | 0.15 | -5.10 |
Simvastatin (lactone) | Inactive | >10.0 | N/A |
Structural Analogs of 3″-Hydroxy Simvastatin Acid Sodium Salt
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1